molecular formula C10H7NO5S2 B14399524 4-Nitrophenyl thiophene-2-sulfonate CAS No. 88022-35-9

4-Nitrophenyl thiophene-2-sulfonate

Cat. No.: B14399524
CAS No.: 88022-35-9
M. Wt: 285.3 g/mol
InChI Key: IJKPXFQNAJTZDW-UHFFFAOYSA-N
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Description

For instance, 4-nitrophenyl derivatives are widely studied for their electron-withdrawing nitro group, which enhances reactivity in organic synthesis and biological applications. Compounds like 1,3,4-thiadiazoles and boronic acids bearing the 4-nitrophenyl moiety exhibit notable antimicrobial activity and chemical stability . Although the sulfonate group in thiophene-2-sulfonate differs from thiadiazoles or boronic acids, the 4-nitrophenyl group likely imparts similar electronic effects, influencing reactivity and applications.

Properties

CAS No.

88022-35-9

Molecular Formula

C10H7NO5S2

Molecular Weight

285.3 g/mol

IUPAC Name

(4-nitrophenyl) thiophene-2-sulfonate

InChI

InChI=1S/C10H7NO5S2/c12-11(13)8-3-5-9(6-4-8)16-18(14,15)10-2-1-7-17-10/h1-7H

InChI Key

IJKPXFQNAJTZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-nitrophenyl thiophene-2-sulfonate can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with thiophene-2-sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Nitrophenyl Derivatives
Compound Reactivity/Application Key Findings Reference
1,3,4-Thiadiazole derivatives Antimicrobial activity Four derivatives showed superior activity against E. coli, B. mycoides, and C. albicans .
4-Nitrophenyl boronic acid Oxidation to 4-nitrophenol Rate constant: 0.0586 s⁻¹ at pH 11; clean conversion confirmed via ¹H NMR .
Thiophene-2-sulfonate* Hypothesized applications Expected utility in catalysis or as leaving groups, analogous to boronic acids. N/A

*Hypothetical comparison based on structural analogs.

  • Antimicrobial Activity : 1,3,4-Thiadiazoles with 4-nitrophenyl groups demonstrate significant antimicrobial effects, attributed to the nitro group’s electron-withdrawing nature enhancing membrane penetration .
  • Chemical Reactivity: 4-Nitrophenyl boronic acid oxidizes efficiently to 4-nitrophenol under basic conditions, a property leveraged in H₂O₂ sensing . Sulfonate esters, by contrast, are often employed as leaving groups in nucleophilic substitutions due to their stability and ease of displacement.

Stability and Environmental Sensitivity

  • pH Dependence : The oxidation of 4-nitrophenyl boronic acid is pH-sensitive, with optimal conversion at pH 11 . Sulfonate esters, however, are generally stable across a wider pH range, making them preferable in harsh reaction conditions.
  • Thermal Stability : Thiadiazole derivatives exhibit moderate thermal stability, while boronic acids may dimerize via hydrogen bonding, as observed in NMR studies .

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